molecular formula C9H5ClN2O3 B12278481 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid CAS No. 187999-15-1

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid

Cat. No.: B12278481
CAS No.: 187999-15-1
M. Wt: 224.60 g/mol
InChI Key: NRVQSRYGSQYPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, have been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both a chlorophenyl group and a carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

187999-15-1

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

NRVQSRYGSQYPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.